N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic compound with significant interest in medicinal chemistry and neuroscience due to its structural similarity to various neurotransmitters. Its chemical formula is , and it has a molecular weight of approximately 256.39 g/mol. This compound is classified as a bicyclic amine, which is characterized by its unique bicyclic structure and the presence of an amine functional group.
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine falls under the category of psychoactive substances and potential pharmaceuticals, making it relevant for studies involving neurotransmitter systems and receptor interactions.
The synthesis of N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine typically involves multi-step organic reactions, including:
Technical details on specific reagents and conditions can vary based on the desired yield and purity of the final product.
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine features a bicyclic structure consisting of two fused rings with a nitrogen atom incorporated into one of the cycles. The structure can be represented in several formats, including:
C=C(C)C1CC2CC(NC1)CC2Cc3ccccc3This notation reflects the connectivity of atoms within the molecule.
The compound's molecular weight is approximately 256.39 g/mol, with a purity level often reported at 97% when sourced commercially .
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine can participate in various chemical reactions typical for amines and bicyclic compounds:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yields during these transformations.
The mechanism of action for N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine primarily involves interactions with neurotransmitter receptors in the central nervous system:
Data from pharmacological studies would be essential to elucidate specific receptor interactions and downstream effects.
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is typically a solid at room temperature, with solubility reported in polar solvents such as water and methanol.
Relevant chemical properties include:
Analyses such as nuclear magnetic resonance spectroscopy or mass spectrometry are commonly employed to confirm identity and purity.
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine has potential applications in:
Research into this compound could lead to advancements in understanding complex biochemical pathways and developing novel treatments for mental health conditions or neurodegenerative diseases.
The 8-azabicyclo[3.2.1]octane skeleton is synthesized via intramolecular cyclization or rearrangement strategies. Retrosynthetic disconnection reveals two primary precursors:
Table 2: Comparative Synthetic Routes to the Bicyclic Core
| Precursor Type | Key Reaction | Intermediate | Yield | Steps |
|---|---|---|---|---|
| Cyclopentanone (α-alkylated) | Intramolecular N-alkylation | Ketone 11 | 55–65% | 3–4 |
| Urethane | Thermal lactamization | Lactam 20 | 87% | 2 |
| 5-Vinyl-1,3-cyclohexadiene | Diels-Alder cycloaddition | Tricycle 8 | 80% | 2 |
N-Allylation is achieved via nucleophilic displacement or reductive amination:
The N8-benzyl group serves dual roles as a protecting group and a pharmacophore modulator:
Stereocontrol at C3 (endo vs. exo) is achieved via:
Table 3: Stereocontrol Methods for Bicyclic Synthesis
| Method | Catalyst/Reagent | Stereoselectivity | ee or de |
|---|---|---|---|
| Tsuji–Trost Allylation | Pd(PPh₃)₄/BINAP | endo:exo (95:5) | >90% ee |
| Carvone Diels-Alder | Thermal (no catalyst) | endo-specific | >98% ee |
| Enzymatic Hydrolysis | Candida antarctica lipase | endo-enriched | 80–90% de |
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0